molecular formula C14H16N2O3 B2494065 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide CAS No. 1795413-50-1

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide

Cat. No.: B2494065
CAS No.: 1795413-50-1
M. Wt: 260.293
InChI Key: STPBBAPBNAPDRT-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide is a synthetic hybrid compound designed for pharmaceutical and chemical biology research, integrating a furan ring and a picolinamide moiety. The distinct structure suggests potential for diverse biological interactions. Furan derivatives are recognized in medicinal chemistry for their role as core scaffolds in molecules with demonstrated biological activity . The picolinamide group is a known pharmacophore that can confer metal-chelating properties or facilitate binding to specific enzymatic sites. The 2-hydroxy-2-methylpropyl linker may influence the compound's overall pharmacokinetic profile. Researchers can explore this molecule as a potential precursor or intermediate in developing novel therapeutic agents, with particular interest in its application for synthesizing more complex heterocyclic systems . Its unique architecture makes it a valuable candidate for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and investigating new mechanisms of action.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPBBAPBNAPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide typically involves the reaction of 2-furylcarbinol with picolinic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been primarily utilized in non-human research settings, specifically in pharmacological studies. Its structural features align with those of known bioactive compounds, suggesting several potential applications:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, derivatives of furan have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The furan ring's presence in the compound is associated with anti-inflammatory activities. Compounds that incorporate furan have been shown to inhibit pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases .

Case Study 1: Anticancer Potential

A study focusing on furan derivatives demonstrated that compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide exhibited potent activity against various cancer cell lines. Specifically, modifications to the furan structure enhanced cytotoxicity against breast cancer cells, indicating that further investigations into this compound could reveal similar properties .

Case Study 2: Anti-inflammatory Activity

In another study, a series of furan-based compounds were evaluated for their anti-inflammatory effects. The results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting that this compound might also possess similar capabilities .

Future Directions and Research Implications

The potential applications of this compound extend beyond its current understanding:

  • Pharmacological Development : Given its structural similarities to known bioactive compounds, there is significant potential for this compound to be developed into new therapeutic agents targeting cancer and inflammatory diseases.
  • Synthetic Chemistry : The compound's synthesis can serve as a model for developing other complex molecules with similar functionalities, enhancing the toolkit available for medicinal chemists.

Data Summary Table

Application AreaPotential ActivitiesReference
Anticancer ActivityInduction of apoptosis; cell cycle arrest
Anti-inflammatory EffectsReduction of inflammation markers
Synthetic PathwaysAmide formation from furan derivatives

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide involves its interaction with specific molecular targets. The furan ring and picolinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Compound 119 (furan-methyl) has a relatively high melting point (105–107°C), likely due to strong intermolecular interactions from the planar furan ring and amide group. In contrast, N-(4-Methoxyphenethyl)picolinamide (147) melts at 56–58°C, indicating that bulkier or flexible substituents reduce crystallinity . The target compound’s hydroxy and methyl groups may elevate its melting point compared to 147 but lower it relative to 119 due to increased side-chain flexibility.
  • Spectroscopic Data : For compound 119, ¹H NMR shows characteristic furan protons at δ 6.52 (s, 1H) and pyridine signals at δ 8.26 (d, J = 4.7 Hz). The target compound’s hydroxy group would likely produce a broad peak near δ 1–5 ppm, while the methyl group would appear as a singlet near δ 1.2–1.5 ppm .

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure

The compound can be characterized by its structural formula, which includes a furan ring, a hydroxymethyl group, and a picolinamide moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that picolinamide derivatives, including this compound, possess fungicidal properties against various fungal pathogens, making them potential candidates for agricultural fungicides .
  • Inhibition of Inflammatory Pathways : Similar compounds have demonstrated the ability to inhibit pro-inflammatory mediators in macrophage cell lines. For instance, derivatives like 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone have been shown to suppress nitric oxide (NO) synthesis through the inhibition of specific kinase pathways .
  • Antiparasitic Activity : Picolinamides have been studied for their inhibitory effects on plasmepsins, enzymes crucial for the survival of malaria parasites. This suggests potential therapeutic applications against malaria .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in inflammatory responses, such as p38 MAP kinase, thereby reducing the synthesis of inflammatory mediators like NO .
  • Fungal Cell Wall Disruption : As a fungicide, it likely targets the integrity of fungal cell walls or disrupts essential metabolic pathways within fungal cells .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antifungal Activity :
    • Objective : Evaluate the efficacy of picolinamide derivatives against fungal pathogens.
    • Findings : Compounds demonstrated significant antifungal activity against strains like Aspergillus and Candida, with varying degrees of effectiveness depending on structural modifications.
CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Picolinamide ACandida albicans5 µg/mL
Picolinamide BAspergillus niger10 µg/mL
  • Inflammatory Response Study :
    • Objective : Investigate the impact on NO synthesis in RAW 264.7 macrophages.
    • Findings : The compound inhibited NO production in a dose-dependent manner, correlating with reduced phosphorylation of p38 MAPK.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling picolinic acid derivatives with hydroxylated furan intermediates. Key steps include:

  • Activation : Use carbodiimides (e.g., EDC) with HOBt to facilitate amide bond formation, ensuring minimal racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization enhances purity (>95%). Monitor via TLC and confirm with LC-MS .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Techniques :

  • NMR : 1H/13C NMR to verify furan (δ 6.2–7.4 ppm) and hydroxypropyl (δ 1.2–1.5 ppm) moieties .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation .
  • X-ray Crystallography : Resolve stereochemistry of the hydroxy and methyl groups .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Approach :

  • ADME Prediction : Use SwissADME or pkCSM to assess bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular Descriptors : Calculate logP (hydrophobicity) and PSA (polar surface area) via PubChem or ChemAxon .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate this compound’s therapeutic potential?

  • Experimental Design :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., furan-containing oxalamides) .
  • In Vitro Assays :
  • Cytotoxicity : MTT assay (IC50 determination) using cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor validation .
  • Controls : Include positive (e.g., staurosporine) and vehicle controls to normalize results .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Analysis Framework :

  • Orthogonal Assays : Validate hits using SPR (binding affinity) and ITC (thermodynamic profiling) .
  • Batch Consistency : Compare multiple synthetic batches via HPLC to rule out impurity effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodology :

  • Analog Synthesis : Replace the furan with thiophene or modify the hydroxy group to methoxy to assess steric/electronic effects .
  • Biological Testing : Correlate substitutions with activity changes (e.g., IC50 shifts) to identify pharmacophores .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .

Q. What experimental considerations are critical for in vivo efficacy testing?

  • Design :

  • Animal Models : Use neuropathic pain (e.g., SNI model) or xenograft tumors, depending on indicated activity .
  • Dosing : Optimize via PK/PD studies (e.g., IV/PO routes, AUC calculations) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

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